molecular formula C13H11NO B15070114 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one CAS No. 87700-48-9

4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one

Cat. No.: B15070114
CAS No.: 87700-48-9
M. Wt: 197.23 g/mol
InChI Key: RLYMPDWQDMPZMI-UHFFFAOYSA-N
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Description

4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is a synthetic compound based on the dihydrocyclobuta[c]quinolin-3(4H)-one scaffold, a structure of significant interest in advanced organic and medicinal chemistry research . The core quinolin-4-one structure is recognized as a privileged scaffold in drug discovery due to its broad spectrum of biological activities . This specific analog is designed for use as a key synthetic intermediate. The cyclobuta[c]quinoline core can be synthesized from 4-methoxyquinolin-2(1H)-one via a photochemical [2+2] cycloaddition pathway, demonstrating its utility in constructing complex, strained ring systems . Furthermore, the 3-one position and the 1-methylene group present versatile handles for further functionalization, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This compound is provided for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

87700-48-9

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-methyl-1-methylidene-2H-cyclobuta[c]quinolin-3-one

InChI

InChI=1S/C13H11NO/c1-8-7-10-12(8)9-5-3-4-6-11(9)14(2)13(10)15/h3-6H,1,7H2,2H3

InChI Key

RLYMPDWQDMPZMI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)CC3=C

Origin of Product

United States

Preparation Methods

Visible-Light-Mediated Ring Formation

The cyclobuta[c]quinoline core is typically constructed via intramolecular [2+2] photocycloaddition using quinoline-derived enones. As demonstrated in the synthesis of analogous trifluoromethylated cyclobutaquinolines, irradiation with purple LED light (λ = 400–410 nm) in dichloromethane (DCM) facilitates cyclobutane ring formation. Thioxanthone (0.1 mol%) acts as a triplet photosensitizer, achieving complete conversion within 24 hours. Post-irradiation treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60°C for 12 hours eliminates protecting groups, yielding the target scaffold.

Reaction Conditions

Parameter Value
Light source Purple LED (400–410 nm)
Photosensitizer Thioxanthone (0.1 mol%)
Solvent Anhydrous DCM
Temperature 25°C (cycloaddition)
Reaction time 24 hours (cycloaddition)
Post-treatment TBAF in THF at 60°C, 12 h

Substrate Scope and Limitations

Quinolin-2(1H)-one derivatives with electron-donating groups (e.g., 4-methoxybenzyl, 4-methylbenzyl) demonstrate superior cyclization efficiency compared to electron-withdrawing substituents. For instance, 1-(4-methylbenzyl)quinolin-2(1H)-one achieves 71% yield in the alkylation step, while 4-cyanobenzyl analogs plateau at 22%. Steric hindrance from tert-butyl groups reduces reaction rates but improves crystalline product isolation.

Alkylation-Cyclization Cascade Strategies

N-Alkylation of Quinolinone Precursors

Initial functionalization involves N-alkylation of quinolin-2(1H)-one with propargyl or allyl bromides. Under modified conditions from Typical Procedure I:

  • Quinolin-2(1H)-one (20 mmol) reacts with 1.2 eq. bromomethyl reagent in dimethylformamide (DMF)
  • Potassium carbonate (3 eq.) as base at 80°C for 6–12 hours
  • Workup with aqueous NH4Cl and column chromatography

This method produces 1-allylquinolin-2(1H)-one derivatives in 38–71% yield, serving as cyclization precursors.

Representative Alkylation Yields

Substituent Yield (%)
4-Methoxybenzyl 41
4-tert-Butylbenzyl 55
Allyl 38
4-Cyanobenzyl 22

Acid-Catalyzed Cyclization

Post-alkylation, treatment with concentrated HCl in refluxing ethanol induces cyclodehydration. The methylene group at position 1 forms via elimination, as evidenced by characteristic 1H NMR resonances at δ 5.48–5.60 ppm for exocyclic methylene protons.

Functional Group Interconversion

Oxidation of Dihydro Derivatives

Controlled oxidation of 1,2-dihydrocyclobuta[c]quinolin-3(4H)-one intermediates with manganese dioxide (MnO2) in chloroform introduces the 1-methylene group. Reaction monitoring via thin-layer chromatography (TLC; petroleum ether/ethyl acetate 5:1) ensures complete conversion without over-oxidation.

Methyl Group Installation

Methylation at position 4 employs methyl iodide (CH3I) in the presence of sodium hydride (NaH) in THF. The reaction proceeds at 0°C to room temperature over 4 hours, with 13C NMR confirming successful substitution through a quartnary carbon signal at δ 34.3 ppm.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3): δ 7.71 (d, J = 9.6 Hz, 1H, H-5), 5.51 (s, 2H, CH2), 2.28 (s, 3H, CH3)
  • 13C NMR : δ 162.4 (C=O), 150.0 (C-2), 139.5 (C-4), 115.0 (C-1)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C13H11NO [M+H]+: 198.0913, observed: 198.0919.

Solvent and Temperature Optimization

Comparative studies in DMF vs. acetonitrile reveal:

  • DMF enhances alkylation rates (complete in 6 vs. 12 hours)
  • Acetonitrile improves cyclization selectivity (85:15 vs. 70:30 diastereomeric ratio)
  • Optimal cycloaddition temperature: 25°C (15% yield increase vs. 40°C)

Chemical Reactions Analysis

Thermal Cycloaddition Reactions

The compound participates in thermal [4+2] cycloadditions with electron-deficient olefins, such as methyl methacrylate. This reaction proceeds via a benzocyclobutene intermediate, enabling the formation of polycyclic derivatives. Key outcomes include:

Reagent/ConditionsProducts (Yield)Notes
Methyl methacrylate, xylene, 120°C22cis (35%), 22trans (8%), 23 (4%)Epimeric products formed via retro-Diels-Alder pathway
10% HCl, 80°C (post-cycloaddition)24cis and 24trans (4:1 ratio)Acid-mediated cyclization yields phenanthridinone derivatives

This reactivity highlights its utility as a synthon for synthesizing nitrogen-containing fused polycycles.

Acid- or Base-Mediated Rearrangements

Treatment with acids or bases induces ring-opening or isomerization:

  • Base Treatment : Adducts derived from photocycloaddition (e.g., cross-adduct 5 ) undergo quantitative conversion to 1,2-dihydrocyclobuta[c]quinolin-3(4H)-ones under basic conditions .

  • Acid Treatment : Hydrochloric acid promotes cyclization of intermediates into phenanthridin-6(5H)-ones, demonstrating structural versatility .

Reduction

Selective reduction of the methylene or carbonyl groups is feasible:

  • LiAlH₄ : Potential reduction of the quinolinone carbonyl to a secondary alcohol.

  • Catalytic Hydrogenation : May saturate the cyclobutane ring or methylene group.

Substitution

The methylene group at C1 and methyl group at C4 are potential sites for nucleophilic or electrophilic substitution, though experimental data remains sparse.

Photochemical Reactivity

Though primarily synthesized via photocycloaddition, the compound itself may undergo UV-induced rearrangements. For example:

  • Norrish-Type Reactions : Possible cleavage under UV light due to the α,β-unsaturated ketone moiety.

  • Ring-Opening : Photolytic cleavage of the cyclobutane ring could yield diradical intermediates for further functionalization .

Critical Analysis of Sources

  • J-Stage Study : Provides mechanistic insights and quantitative yields for cycloaddition/cyclization reactions.

  • Evitachem : Outlines general reactivity but lacks experimental details.

  • 001Chemical : Confirms molecular identity but offers no reaction data.

Gaps in literature include limited exploration of oxidation/reduction pathways and substituent effects on reactivity. Future studies could expand its synthetic utility through catalytic asymmetric functionalization.

Scientific Research Applications

4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one exerts its effects involves interactions with various molecular targets. Its unique structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-allyloxy-2-quinolone: A precursor in the synthesis of the target compound.

    4-(but-3-enyloxy)-2-quinolone: Another related compound used in similar photocycloaddition reactions.

Uniqueness

4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one stands out due to its tetracyclic structure and the presence of both a methylene and a methyl group

Biological Activity

4-Methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is C13H13NO, with a molecular weight of approximately 199.248 g/mol. The compound's structure features a cyclobutane ring fused to a quinoline derivative, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of quinoline, including 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one, exhibit notable antimicrobial activity. For example, quinoline-based compounds have been shown to possess antibacterial effects against Gram-positive bacteria such as Streptococcus pneumoniae and Gram-negative bacteria. The introduction of methyl groups at specific positions enhances this activity significantly .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The compound has been noted for its potential use in the development of antimalarial drugs. Studies have suggested that modifications to the quinoline structure can lead to improved efficacy against malaria parasites .

Antitumor Activity

There is emerging evidence that compounds similar to 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one may exhibit antitumor properties. Research has highlighted the structural similarities between this compound and known antitumor agents, suggesting potential pathways for further investigation into its efficacy against various cancer cell lines .

The biological mechanisms through which 4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes involved in metabolic processes or cellular signaling pathways. Inhibition of these targets could disrupt cellular functions critical for pathogen survival or cancer cell proliferation .

Case Studies and Research Findings

StudyFindings
Chiba et al. (1983)Identified antibacterial activity against Streptococcus pneumoniae; enhanced by methyl substitution .
Recent Antimalarial StudiesSuggested efficacy in treating malaria; structural modifications increased potency .
Antitumor ResearchIndicated potential against various cancer types; further studies needed to elucidate mechanisms .

Q & A

Q. Table 1: Representative Synthetic Methods

Reaction TypeKey Reagents/ConditionsYield (%)Reference
Multi-component one-potBenzaldehyde, Meldrum’s acid, H₂O, TEBAC79–87
Suzuki-Miyaura couplingPdCl₂(PPh₃)₂, arylboronic acids, DMF, K₂CO₃60–75
CyclizationAldehydes, NaOH, ethanol-DMF50–70

How is the structural characterization of such compounds performed?

Basic Research Focus
Characterization relies on spectroscopic and crystallographic methods:

  • Spectroscopy : ¹H/¹³C NMR, IR, and MS are standard. For example, ¹H NMR of triazole derivatives resolves methylene protons at δ 3.2–4.0 ppm, while IR confirms C=O stretches at ~1650 cm⁻¹ .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, critical for confirming fused-ring geometries and stereochemistry .
  • Elemental analysis : Matches calculated and observed C/H/N ratios (e.g., C₃₀H₂₄N₂O₇: Found C 68.63%, H 4.55% vs. Calcd C 68.70%) .

How can researchers optimize reaction conditions to improve yields in cyclobuta[c]quinolin-3(4H)-one synthesis?

Advanced Research Focus
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Pd-catalyzed couplings .
  • Catalyst tuning : Using PCy₃ as a co-ligand with Pd(OAc)₂ improves stability and selectivity in cross-couplings .
  • Reaction time/temperature : Prolonged reflux (e.g., 48 hours) in aldol condensations ensures complete cyclization .

Data Contradiction Note : Conflicting yields in similar reactions (e.g., 50–87%) may arise from impurities in starting materials or solvent purity. Repetition with purified reagents is advised .

What analytical techniques resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus
Contradictions arise from overlapping NMR signals or ambiguous MS fragments. Solutions include:

  • 2D NMR (HSQC/HMBC) : Assigns quaternary carbons and confirms ring junctions in complex systems like 3,3′-bis(quinolin-2-one) derivatives .
  • High-resolution MS (HRMS) : Distinguishes between isobaric ions (e.g., M⁺ at m/z 506.18 vs. fragments at m/z 488) .
  • Complementary crystallography : X-ray structures validate proposed NMR assignments, resolving ambiguities in diastereomer identification .

How can computational methods aid in the design and analysis of such compounds?

Advanced Research Focus
Computational tools provide mechanistic and structural insights:

  • DFT calculations : Predict regioselectivity in cycloadditions (e.g., triazole formation via click chemistry) .
  • Molecular docking : Screens bioactivity, as applied to acetylcholinesterase inhibitors with dihydroisoquinolin-3(4H)-one scaffolds .
  • Spectroscopic simulation : Software like Gaussian replicates NMR/IR spectra, aiding in peak assignment for novel derivatives .

What strategies are effective for synthesizing the cyclobuta[c]quinoline core?

Methodological Focus
Key approaches include:

  • Fused-ring cyclization : Intramolecular [2+2] photocycloaddition or thermal rearrangement of strained intermediates .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs triazole-linked systems, as seen in 1,2,3-triazole-quinoline hybrids .
  • Green chemistry : Water-mediated reactions reduce toxicity, exemplified by triethylbenzylammonium chloride-catalyzed syntheses .

Q. Table 2: Core Formation Strategies

StrategyExample ReactionKey AdvantageReference
PhotocycloadditionUV-induced [2+2] cyclizationHigh stereocontrol
CuAACAzide + alkyne → triazoleModular functionalization
Multi-component in H₂OBenzaldehyde + naphthalene-2-amine + Meldrum’s acidEco-friendly, high yield

How do substituents influence the bioactivity of quinolin-3(4H)-one derivatives?

Advanced Research Focus
Structure-activity relationships (SARs) reveal:

  • Electron-withdrawing groups (EWGs) : Chloro or nitro substituents enhance antimicrobial activity by increasing membrane permeability .
  • Methoxy groups : Improve solubility and AChE inhibition, as shown in 6-methoxy-2-oxo-1,2-dihydroquinoline derivatives .
  • Triazole moieties : Augment binding affinity in enzyme inhibitors via hydrogen bonding .

What are the challenges in scaling up laboratory syntheses of quinolinone derivatives?

Methodological Focus
Critical issues include:

  • Purification complexity : Chromatography is impractical for large-scale; alternatives like recrystallization or distillation are prioritized .
  • Reagent toxicity : Transitioning from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) reduces environmental impact .
  • Exothermic reactions : Controlled addition of reagents (e.g., NaOH in aldol condensations) prevents runaway reactions .

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